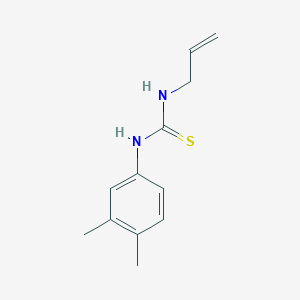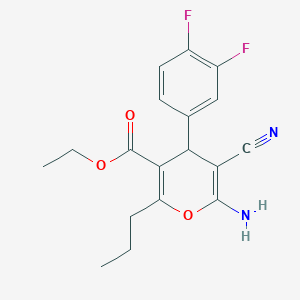![molecular formula C17H12F3NO3 B4976314 N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide, also known as Pifithrin-α, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by a group of researchers at the University of Wisconsin-Madison in 2001. Since then, Pifithrin-α has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα inhibits the activity of p53 by binding to its DNA-binding domain. This prevents p53 from binding to its target genes and activating their transcription. As a result, the downstream effects of p53 activation, such as cell cycle arrest and apoptosis, are inhibited.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and prevent cell death. In cardiovascular diseases, it has been shown to reduce myocardial damage and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα is its specificity for p53 inhibition. It has been shown to have minimal off-target effects and is therefore a valuable tool for studying the role of p53 in various diseases. However, one limitation of N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα. One area of interest is the development of new derivatives of N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα with improved solubility and potency. Another area of interest is the study of the role of p53 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα may have potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα can be synthesized using a multi-step process. The first step involves the reaction of 2-(trifluoromethyl)benzaldehyde with furfural in the presence of a base to form the intermediate compound. In the second step, the intermediate is reacted with ammonia and formic acid to yield the final product, N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα.
Applications De Recherche Scientifique
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα has been widely used in scientific research as a small molecule inhibitor. It has been shown to inhibit the activity of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and apoptosis. N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα has been used to study the role of p53 in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)13-6-2-1-5-12(13)14-7-8-15(24-14)16(22)21-10-11-4-3-9-23-11/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLGLDLDUVUPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B4976233.png)

![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976245.png)
![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4976273.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)


![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4976326.png)